physicochemical properties of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
physicochemical properties of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The compound 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid belongs to this important class of nitrogen-containing heterocyclic compounds.[1] A thorough understanding of its physicochemical properties is a critical prerequisite for any research or development endeavor, as these parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and application.
This technical guide provides a comprehensive overview of the core . It moves beyond a simple data sheet to explain the causality behind the experimental methodologies used to determine these properties, offering field-proven insights for researchers. The protocols described are based on established, self-validating systems to ensure scientific integrity and reproducibility.
Compound Identification and Structure
Correctly identifying the molecule is the foundation of any scientific investigation. The structural features—a phenyl ring at the N1 position, an isopropyl group at C5, and a carboxylic acid at C3—dictate its chemical behavior.
| Identifier | Value |
| IUPAC Name | 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |
| Common Synonym | 5-Isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid[3] |
| CAS Number | 3191-87-5 |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol [4] |
| Chemical Structure |
|
(Structure to be visualized by the user based on the name)
Summary of Core Physicochemical Properties
This table summarizes the key physicochemical parameters. While specific experimental values for this exact compound are not widely published, the subsequent sections detail the authoritative methodologies for their determination.
| Property | Predicted/Determined Value | Significance in Research & Drug Development |
| Melting Point | To be determined experimentally | Influences formulation, stability, and purification (e.g., crystallization). |
| Aqueous Solubility | Low (predicted) | Affects bioavailability and formulation options. Solubility is pH-dependent. |
| pKa | To be determined experimentally | Determines the ionization state at physiological pH, impacting solubility and membrane permeability. |
| LogP (o/w) | To be determined experimentally | Measures lipophilicity, a key predictor of membrane transport and ADME properties. |
Solubility Profile: A Qualitative Assessment
Expertise & Experience: The solubility of a compound is governed by the principle of "like dissolves like".[5] The structure of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid contains both lipophilic (phenyl, isopropyl) and hydrophilic/ionizable (pyrazole, carboxylic acid) moieties. This amphipathic nature suggests limited solubility in water but solubility in certain organic solvents. Crucially, the presence of the acidic carboxylic acid group means its solubility can be dramatically increased in basic solutions due to the formation of a more polar salt.
A systematic qualitative analysis is the first step in characterizing a compound's solubility, providing critical information for reaction setups, purification, and formulation.[6][7]
Experimental Protocol: Qualitative Solubility Classification
This protocol systematically classifies the compound based on its solubility in a series of common solvents.[6][7][8]
-
Preparation: Aliquot approximately 25 mg of the compound into five separate, labeled test tubes.
-
Water Solubility: To the first tube, add 0.75 mL of deionized water in 0.25 mL portions. Shake vigorously after each addition.[6] Observe if the solid dissolves completely. The compound is likely insoluble due to its significant hydrocarbon structure.
-
Aqueous Base Solubility (5% NaOH): To the second tube, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition. The acidic carboxylic acid should react with the strong base to form a soluble sodium salt, leading to dissolution.[5]
-
Aqueous Base Solubility (5% NaHCO₃): To the third tube, add 0.75 mL of 5% NaHCO₃ solution. Sodium bicarbonate is a weaker base. Solubility in this solution indicates a relatively strong organic acid, characteristic of many carboxylic acids.[6]
-
Aqueous Acid Solubility (5% HCl): To the fourth tube, add 0.75 mL of 5% HCl solution. The compound is not expected to dissolve, as it lacks a significant basic functional group for salt formation.[7]
-
Organic Solvent Solubility: To the fifth tube, test solubility in a polar organic solvent like ethanol or a nonpolar solvent like diethyl ether, following the same procedure.
Logical Workflow for Solubility Testing
Caption: Workflow for acid-base solubility classification.
Acidity and pKa Determination
Expertise & Experience: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For a carboxylic acid, it is the pH at which the protonated (HA) and deprotonated (A⁻) forms are present in equal concentrations.[9] This value is paramount in drug development, as the ionization state of a molecule profoundly affects its interaction with biological targets, membrane permeability, and aqueous solubility. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is the fundamental relationship used in its determination.[9] Potentiometric titration is a robust and direct method for accurately measuring pKa.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves monitoring the pH of a solution of the acid as a strong base is added incrementally.
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) to ensure accurate readings.[9]
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a co-solvent system like water/ethanol if aqueous solubility is low.
-
Titration: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the inflection point on the titration curve. Alternatively, it can be found by determining the volume at the equivalence point (the steepest part of the curve) and finding the pH at half that volume.[10]
Workflow for Potentiometric pKa Determination
Caption: Process for determining pKa via potentiometric titration.
Lipophilicity: LogP (n-octanol/water) Determination
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical properties in drug design. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is usually expressed in its logarithmic form, LogP. The shake-flask method, as described by the OECD Test Guideline 107, is the universally recognized "gold standard" for experimental LogP determination due to its direct measurement of partitioning.[11][12][13] This method is most accurate for compounds with LogP values in the range of -2 to 4.[11][13]
Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)
This protocol ensures a self-validating system by directly measuring the compound's concentration in both phases after equilibrium is reached.
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This pre-saturation is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol. The starting concentration should be chosen to ensure that the concentration in the minor phase is above the analytical method's limit of quantification.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol containing the compound and a precise volume of the pre-saturated water. The volume ratio of the two phases can be adjusted depending on the expected LogP to ensure measurable concentrations in both phases.[14]
-
Equilibration: Shake the vessel vigorously for a set period until equilibrium is established (typically 5-15 minutes).[11] The mixture should then be centrifuged to ensure complete separation of the two phases.
-
Phase Separation & Analysis: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
LogP Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]water. The final LogP is then calculated as LogP = log₁₀(P).
Workflow for Shake-Flask LogP Determination
Caption: Gold-standard shake-flask method for LogP determination.
References
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Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
- Experiment: Solubility of Organic & Inorganic Compounds.
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Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. Available at: [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Structural, Vibrational, and pK a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ACS Publications. Available at: [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Available at: [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Available at: [Link]
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(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. Available at: [Link]
- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
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Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory - R Discovery. Available at: [Link]
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Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]
- Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
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5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | C7H10N2O2 | CID 776421 - PubChem. Available at: [Link]
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1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]
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1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. Available at: [Link]
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1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem. Available at: [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]
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1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid — Chemical Substance Information. Available at: [Link]
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Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]
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1-(2,4-DICHLORO-PHENYL)-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER - NextSDS. Available at: [Link]
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1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC. Available at: [Link]
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5-(3-Phenyl-propyl)-1H-pyrazole-3-carboxylic acid | C13H14N2O2 | CID - PubChem. Available at: [Link]
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1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. Available at: [Link]
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data.
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